molecular formula C19H21NO2S B1613083 2-Methoxy-4'-thiomorpholinomethylbenzophenone CAS No. 898782-31-5

2-Methoxy-4'-thiomorpholinomethylbenzophenone

Cat. No. B1613083
M. Wt: 327.4 g/mol
InChI Key: NJHJTXBJHUZCJG-UHFFFAOYSA-N
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Description

2-Methoxy-4’-thiomorpholinomethylbenzophenone, also known as thio-MMP or benzophenone-4, is an organic chemical compound with the molecular formula C17H18O2S. It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4’-thiomorpholinomethylbenzophenone consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 327.4 g/mol.

Scientific Research Applications

Fluorescent Chemosensors

Phenyl thiadiazole-based Schiff base receptors, including compounds with methoxy groups and thiadiazole rings, have been investigated for their applications as turn-on fluorescent, colorimetric detection of metal ions, such as Al3+ ions. These compounds exhibit quick responses, excellent selectivity, and sensitivity, demonstrating their utility in detecting metal ions in environmental samples and potential for binary logical devices and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Environmental Monitoring

Research on hydroxylated benzophenone UV absorbers, including methoxybenzophenones, in environmental water samples highlights their detection and quantification using advanced analytical methods. These studies are crucial for understanding the environmental impact of these compounds, widely used in sunscreens and personal care products, and assessing their removal efficiency in sewage treatment plants (Negreira et al., 2009).

Organic Electronics

The development of materials for organic electronics has seen the use of thiazolo[5,4-d]thiazole derivatives, demonstrating their applications in white organic light-emitting diodes (WOLEDs). These compounds, featuring methoxy and phenyl groups, undergo reversible excited-state intramolecular proton transfer (ESIPT), allowing for emission tuning across the visible spectrum. This property is leveraged in the design of WOLEDs with potential for improved display and lighting technologies (Zhang et al., 2016).

Adsorption and Removal Technologies

Tertiary amine-functionalized adsorption resins have been synthesized for the removal of benzophenone-4 (a compound related to the methoxybenzophenone structure) from water. These studies underscore the significance of developing cost-effective adsorption materials with high capacity for removing contaminants, including UV filters, from water sources, demonstrating an environmental-friendly approach to water purification (Zhou et al., 2018).

Pharmaceutical Applications

In the realm of pharmaceuticals, methoxy-substituted compounds, particularly those related to thiazoline and benzophenone derivatives, have been explored for their biological activities. For instance, the conformation and tautomerism of such compounds have implications for their function as pharmaceuticals, providing insights into drug design and development strategies (Balti et al., 2016).

properties

IUPAC Name

(2-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJTXBJHUZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642900
Record name (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-31-5
Record name Methanone, (2-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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